molecular formula C14H21N5O2 B2705402 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577700-15-3

1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2705402
CAS No.: 577700-15-3
M. Wt: 291.355
InChI Key: YLQFFWXTQNFLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules This compound is structurally related to xanthine derivatives and is known for its pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and 2-methylpiperidine.

    Alkylation Reaction: The key step involves the alkylation of 1,3-dimethylxanthine with 2-methylpiperidine. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a model compound in studies of purine chemistry and reaction mechanisms.

    Biology: The compound is investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Research explores its potential therapeutic applications, including its role as a central nervous system stimulant.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and metabolic regulation. The pathways involved may include cyclic adenosine monophosphate (cAMP) signaling and other intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

Uniqueness

1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike caffeine, which has three methyl groups, this compound has a piperidine moiety, which may influence its interaction with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

1,3-dimethyl-7-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-10-6-4-5-7-18(10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQFFWXTQNFLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.